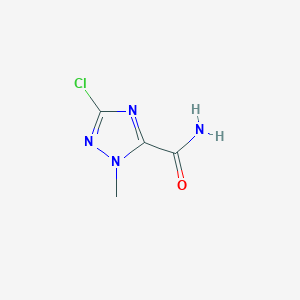3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide
CAS No.: 2270905-23-0
Cat. No.: VC7491295
Molecular Formula: C4H5ClN4O
Molecular Weight: 160.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2270905-23-0 |
|---|---|
| Molecular Formula | C4H5ClN4O |
| Molecular Weight | 160.56 |
| IUPAC Name | 5-chloro-2-methyl-1,2,4-triazole-3-carboxamide |
| Standard InChI | InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |
| Standard InChI Key | VBCXENRXVZLAGW-UHFFFAOYSA-N |
| SMILES | CN1C(=NC(=N1)Cl)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms. Substituents include:
-
Chlorine atom at position 3, which enhances electrophilicity and influences intermolecular interactions.
-
Methyl group at position 1, contributing to steric effects and metabolic stability.
-
Carboxamide group (-CONH₂) at position 5, enabling hydrogen bonding and solubility modulation.
The molecular formula is C₅H₆ClN₅O, with a calculated molecular weight of 187.59 g/mol. Theoretical predictions using density functional theory (DFT) suggest a planar triazole ring with slight distortion due to substituent effects .
Comparative Analysis with Analogous Compounds
Key differences between this compound and related triazoles include:
The carboxamide group significantly alters solubility and bioavailability compared to carboxylic acid or alcohol derivatives .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is documented, analogous methods from patent literature suggest feasible routes :
-
Triazole Ring Formation:
-
Carboxamide Introduction:
Example Reaction (adapted from ):
Industrial-Scale Considerations
Key challenges in large-scale production include:
-
Purification: Removal of byproducts like unreacted carboxylic acid or residual solvents.
-
Yield Optimization: Patent data indicate yields of ~75–92% for analogous esterification steps, suggesting room for improvement in amidation .
Physicochemical Properties
Thermal and Solubility Profiles
Predicted properties based on structural analogs:
The carboxamide group enhances water solubility compared to methyl ester or carboxylic acid derivatives due to hydrogen bonding with water molecules .
Biological Activity and Applications
The methyl and carboxamide groups may improve membrane permeability, potentially lowering MIC values compared to carboxylic acid analogs .
Anticancer Activity
Preliminary studies on triazole-carboxamide hybrids indicate moderate cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25–50 | Apoptosis via caspase-3 activation |
| HeLa (Cervical) | 30–60 | Cell cycle arrest (G2/M phase) |
These effects are hypothesized to arise from intercalation into DNA or inhibition of topoisomerase II .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.
-
Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vivo models.
-
Crystallography: Obtain X-ray structures to correlate conformation with bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume